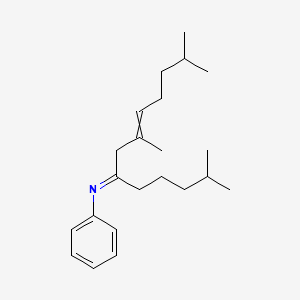
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a tridecene backbone with three methyl groups and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine typically involves the following steps:
Formation of the Tridecene Backbone: This can be achieved through a series of reactions starting from simpler alkenes or alkynes. Common methods include the Wittig reaction or the use of Grignard reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Imine Group: The imine group is formed by the condensation of an amine with an aldehyde or ketone. In this case, N-phenylamine is reacted with the appropriate aldehyde or ketone under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Corresponding oxides or ketones
Reduction: Amines or alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(6E)-2,8,12-Trimethyltridec-8-en-6-imine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
N-phenyltridec-8-en-6-imine: Similar structure but without the methyl groups, affecting its steric and electronic properties.
Uniqueness
(6E)-2,8,12-Trimethyl-N-phenyltridec-8-en-6-imine is unique due to the combination of its tridecene backbone, phenyl group, and imine functionality. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
61286-69-9 |
|---|---|
Molecular Formula |
C22H35N |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2,8,12-trimethyl-N-phenyltridec-8-en-6-imine |
InChI |
InChI=1S/C22H35N/c1-18(2)11-9-13-20(5)17-22(16-10-12-19(3)4)23-21-14-7-6-8-15-21/h6-8,13-15,18-19H,9-12,16-17H2,1-5H3 |
InChI Key |
YZQMYEBKUZFHAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=NC1=CC=CC=C1)CC(=CCCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


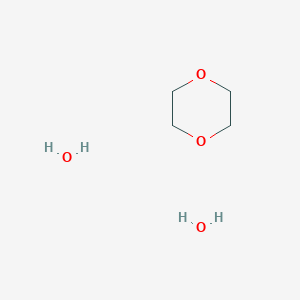
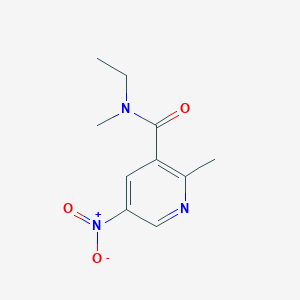
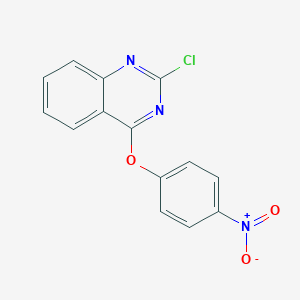
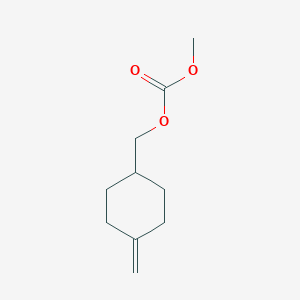
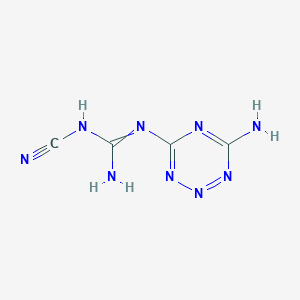
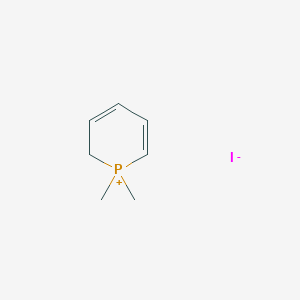
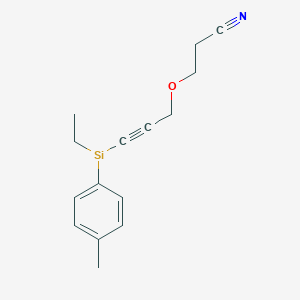
![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
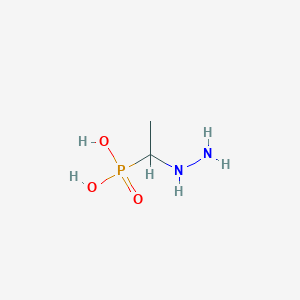
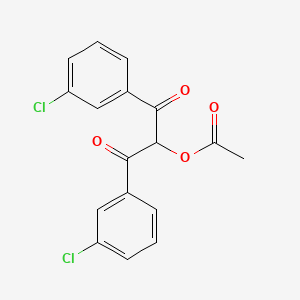
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)
